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Compound of Interest

Compound Name:
5-Hydroxy-2H-1,4-benzoxazin-

3(4H)-one

Cat. No.: B575999 Get Quote

Comparative Bioactivity of Benzoxazinone
Sulfur Analogs: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the bioactivity of sulfur analogs of benzoxazinones, primarily focusing

on benzothiazinones. It synthesizes experimental data from various studies to offer an

objective comparison of their performance against their oxygen-containing counterparts.

The replacement of the oxygen atom with sulfur in the benzoxazinone scaffold has been shown

to significantly modulate the biological activity of these compounds. This guide delves into the

comparative bioactivity, presenting quantitative data, detailed experimental methodologies, and

visual representations of key concepts.

Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for representative

benzoxazinone and benzothiazinone analogs across different biological targets.
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Compound
Class

Compound
Target
Organism/E
nzyme

Bioactivity
Metric

Value Reference

Benzoxazino

ne
31b

Mycobacteriu

m

tuberculosis

MIC >38 µM [1]

Benzothiazin

one
23b

Mycobacteriu

m

tuberculosis

MIC 0.5 µM [1]

Benzoxazino

ne
33b

Mycobacteriu

m

tuberculosis

MIC 1 µM [1]

Benzothiazin

one

Macozinone

analog

Mycobacteriu

m

tuberculosis

MIC

~0.002 µM

(500x more

active than

33b)

[1]

Benzothiazin

one
5Bd

Acetylcholine

sterase (rat

cortex)

IC50 8.48 µM [2][3]

Benzothiazin

one
5Bd

Acetylcholine

sterase (rat

hippocampus

)

IC50 39.80 µM [2][3]

Benzothiazin

one

Halogenated

non-nitro BTZ

(2d)

M.

tuberculosis

H37Rv

MIC 60 µM [4]

Benzothiazin

one

BTZ043 (8-

nitro)

M.

tuberculosis

H37Rv

MIC90

Consistent

with

nanomolar

range

[4]

Benzoxazino

ne

D-DIBOA Echinochloa

crus-galli

IC50 Similar to

sulfur

[5]
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(root growth) analogs

Benzoxazino

ne
D-HBOA

Lolium

rigidum (root

growth)

IC50

Similar to

sulfur

analogs

[5]

1,4-

Benzothiazin

one

Compound 2

Portulaca

oleracea (root

growth)

Inhibition at

1000 µM

Similar to

pendimethali

n (herbicide)

[5]

1,4-

Benzothiazin

one

Compound 3

Portulaca

oleracea (root

growth)

Inhibition at

1000 µM

Similar to

pendimethali

n (herbicide)

[5]

Key Findings from Comparative Analysis
Antimycobacterial Activity: The substitution of oxygen with sulfur in the benzoxazinone ring

system leads to a dramatic increase in antimycobacterial potency. For instance,

benzothiazinone analog 23b was significantly more active against Mycobacterium

tuberculosis than its benzoxazinone counterpart 31b[1]. Similarly, a macozinone analog with

a sulfur atom was 500 times more active than its oxygen equivalent[1]. The presence of a

nitro group at the C-8 position of the benzothiazinone scaffold is often crucial for high in vitro

potency against M. tuberculosis[4]. Halogenated benzothiazinones lacking this nitro group

show a clear loss of activity[4].

Herbicidal Activity: Sulfur analogs of benzoxazinones, specifically 1,4-benzothiazinones and

1,4-benzoxathianones, have demonstrated significant phytotoxicity. These compounds

showed higher inhibition of wheat coleoptile elongation compared to benzoxazinones,

particularly at higher concentrations[5][6]. In studies against various weeds, the inhibitory

effects on root growth were notable, with some sulfur analogs exhibiting efficacy comparable

to the commercial herbicide pendimethalin[5]. The presence of an aliphatic group at the C2

position of 1,4-benzothiazinones was found to enhance inhibitory activity[5][6].

Acetylcholinesterase Inhibition: Certain benzothiazin-4-ones have been identified as

potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's

disease. The compound 5Bd showed promising inhibitory activity against AChE in rat brain

cortex homogenates[2][3].
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Synthesis of Benzothiazinones
A general and efficient one-pot, three-component reaction is often employed for the synthesis

of 2,3-disubstituted-1,3-benzothiazin-4-ones.

Reactants: Thiosalicylic acid, an aldehyde (aliphatic or aromatic), and an amine (e.g., N-(3-

aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine)[2][3].

Solvent: Toluene[2][3].

Procedure: The reactants are refluxed in toluene for approximately 5 hours. The solvent is

then removed under reduced pressure, and the resulting crude product is purified, typically

by column chromatography on silica gel[2][3].

Characterization: The structure and purity of the synthesized compounds are confirmed

using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas

Chromatography-Mass Spectrometry (GC-MS)[2][3].

In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE is determined using a

modification of the Ellman's method.

Enzyme Source: Homogenates of cerebral cortex and hippocampus from Wistar rats[3].

Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the

enzyme preparation, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the test compound at various

concentrations, and acetylthiocholine iodide as the substrate. The rate of the reaction is

monitored spectrophotometrically by measuring the increase in absorbance at 412 nm due to

the formation of the yellow 5-thio-2-nitrobenzoate anion[3].

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the

concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined

from a dose-response curve[3].
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Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium

tuberculosis is determined using a broth microdilution method.

Bacterial Strain:M. tuberculosis H37Rv[4].

Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin,

dextrose, catalase) and glycerol[4].

Procedure: The compounds are serially diluted in the culture medium in a 96-well plate. A

standardized inoculum of the bacterial suspension is added to each well. The plates are

incubated at 37 °C for a specified period[4].

Data Analysis: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the bacteria[4].

Phytotoxicity Assay (Wheat Coleoptile Elongation)
The phytotoxic effect of the compounds is assessed by measuring their impact on the

elongation of wheat coleoptiles.

Plant Material: Wheat seeds (e.g., Triticum aestivum)[5][6].

Procedure: Wheat seeds are germinated in the dark. Coleoptile segments of a specific

length are excised and placed in test tubes containing a buffered solution and the test

compound at different concentrations. The tubes are incubated in the dark on a shaker. The

length of the coleoptiles is measured after a set period (e.g., 24 hours)[5][6].

Data Analysis: The percentage of inhibition of elongation is calculated relative to a control

group without the test compound. Negative values indicate inhibition[6].

Visualizations
The following diagrams illustrate key concepts related to the synthesis and proposed

mechanism of action of these compounds.
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Reactants

Thiosalicylic Acid

2,3-Disubstituted-1,3-benzothiazin-4-oneAldehyde (R1-CHO)

Amine (R2-NH2)

Click to download full resolution via product page

Caption: One-pot synthesis of benzothiazinones.
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Benzothiazinone (e.g., BTZ043)

Decaprenylphosphoryl-β-D-ribose
2'-epimerase (DprE1)

Inhibits

Arabinan Synthesis Inhibition

Catalyzes

Mycobacterial Cell Wall Disruption

Leads to

Bacterial Cell Death

Results in

Click to download full resolution via product page

Caption: Proposed mechanism for antitubercular activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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